(3-Cyano-4-fluorophenyl)-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyanamide
Description
This compound features a 3-cyano-4-fluorophenyl group linked via a cyanamide bridge to a (5-methyl-1,2,4-oxadiazol-3-yl)methyl moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and hydrogen-bonding capabilities, while the cyano and fluoro substituents enhance electronic effects and bioavailability .
Properties
IUPAC Name |
(3-cyano-4-fluorophenyl)-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN5O/c1-8-16-12(17-19-8)6-18(7-15)10-2-3-11(13)9(4-10)5-14/h2-4H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRMELAHGOENOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN(C#N)C2=CC(=C(C=C2)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyano-4-fluorophenyl)-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 5-methyl-1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Attachment of the fluorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Final assembly: The final step involves coupling the oxadiazole and fluorophenyl intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-Cyano-4-fluorophenyl)-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(3-Cyano-4-fluorophenyl)-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (3-Cyano-4-fluorophenyl)-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano and fluorophenyl groups can interact with active sites, altering the function of the target molecules. The oxadiazole ring may also play a role in stabilizing these interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Functional Group Variations
Compound 2 () :
- Structure: N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide
- Key differences: Phenyl substituents: 2-cyano-3-fluoro vs. 3-cyano-4-fluoro in the target compound. Oxadiazole substitution: Methyl at position 5 (vs. position 3 in the target). Linker: Thioether (-S-) vs. cyanamide (-NCN-).
- Implications: The 3-cyano-4-fluoro configuration in the target compound may enhance steric and electronic interactions with target proteins compared to the 2-cyano-3-fluoro isomer .
Ceperognastat () :
- Structure: N-[4-fluoro-5-({(2S,4S)-2-methyl-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]piperidin-1-yl}methyl)-1,3-thiazol-2-yl]acetamide
- Key differences:
- Core scaffold : Thiazole vs. phenyl-cyanamide.
- Oxadiazole placement : Methoxy-linked to piperidine vs. methyl-linked to cyanamide.
- Implications:
Pyridine Derivative () :
Data Tables: Structural and Functional Comparisons
Research Findings and Implications
- Oxadiazole Positioning : The 5-methyl-1,2,4-oxadiazole in the target compound (position 3) may confer greater ring stability compared to 3-methyl-5-oxadiazole derivatives due to reduced steric hindrance .
- Fluorine and Cyano Synergy: The 4-fluoro and 3-cyano substituents on the phenyl ring likely enhance lipophilicity and π-stacking interactions, critical for membrane penetration and target binding .
- Linker Flexibility : The cyanamide group’s rigidity contrasts with the thioether or glycine linkers in analogs, suggesting divergent pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
